molecular formula C16H27Cl2N5 B2409643 (1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride CAS No. 2416874-75-2

(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride

Cat. No.: B2409643
CAS No.: 2416874-75-2
M. Wt: 360.33
InChI Key: OTUPXOLLHVLWQF-NJHZPMQHSA-N
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Description

KB-0742 Dihydrochloride is a potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9). It has shown significant potential in preclinical studies for treating various cancers, particularly those driven by transcriptional addiction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KB-0742 Dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and selectivity for CDK9 inhibition .

Industrial Production Methods

Industrial production of KB-0742 Dihydrochloride involves large-scale synthesis under controlled conditions to ensure consistency and quality. The process includes rigorous purification steps to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

KB-0742 Dihydrochloride primarily undergoes reactions related to its interaction with CDK9. These reactions include:

Common Reagents and Conditions

The reactions involving KB-0742 Dihydrochloride typically occur under physiological conditions, with the compound being administered orally. The specific reagents used in its synthesis are proprietary .

Major Products Formed

The primary product of KB-0742 Dihydrochloride’s interaction with CDK9 is the inhibition of transcriptional elongation, leading to reduced expression of oncogenic proteins and subsequent cancer cell death .

Mechanism of Action

KB-0742 Dihydrochloride exerts its effects by selectively inhibiting CDK9. CDK9 is a serine-threonine kinase involved in transcriptional elongation through the phosphorylation of RNA polymerase II. By inhibiting CDK9, KB-0742 Dihydrochloride disrupts transcriptional networks, leading to the inhibition of cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Flavopiridol: Another CDK9 inhibitor with broader kinase inhibition profiles.

    Dinaciclib: A CDK inhibitor with activity against multiple CDKs, including CDK9.

    SNS-032: A selective inhibitor of CDK2, CDK7, and CDK9.

Uniqueness of KB-0742 Dihydrochloride

KB-0742 Dihydrochloride is unique due to its high selectivity for CDK9 and its oral bioavailability. This selectivity reduces off-target effects and improves its safety profile compared to other CDK inhibitors .

Properties

IUPAC Name

(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5.2ClH/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21;;/h7-8,10-13,19H,3-6,9,17H2,1-2H3;2*1H/t12-,13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUPXOLLHVLWQF-NJHZPMQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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